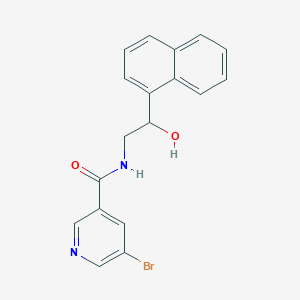

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBCHFXBAWFMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the bromination of nicotinamide, followed by the introduction of the naphthalene ring through a coupling reaction. The hydroxyethyl group is then added via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in a variety of substituted nicotinamides.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyethyl group can form hydrogen bonds with proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- The hydroxyethyl group in the target compound introduces polarity, contrasting with the trifluoromethylsulfanyl group in , which enhances lipophilicity and oxidative stability. Bromine at the pyridine 5-position is conserved across all analogs, suggesting its critical role in electronic modulation or halogen bonding.

Molecular Weight :

- The target compound (399.25 g/mol) is intermediate in size compared to (480.34 g/mol) and (415.51 g/mol), implying balanced pharmacokinetic properties.

Biological Activity

5-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a synthetic compound derived from nicotinamide, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula , characterized by a bromine atom at the 5-position of the nicotinamide ring and a hydroxyethyl group attached to a naphthalen-1-yl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to:

- DNA Intercalation : The naphthalene ring can intercalate with DNA, disrupting normal function and potentially leading to apoptosis in cancer cells.

- Halogen Bonding : The presence of the bromine atom enhances binding affinity to various biological targets through halogen bonding.

- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with proteins, stabilizing interactions with molecular targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anticancer properties and enzyme inhibition. Below are some key findings:

Anticancer Activity

This compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated its cytotoxic effects on various cancer cell lines, as summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induces apoptosis and inhibits cell cycle |

| HCT-116 (Colon) | 3.8 | Disrupts DNA synthesis |

| K562 (Leukemia) | 4.5 | Inhibits Stat5 phosphorylation |

Enzyme Inhibition

The compound also acts as an inhibitor for specific enzymes involved in cancer progression. For example, it has been noted to inhibit DRAK1 and DRAK2 kinases with IC50 values indicating significant potency.

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to increased apoptosis markers such as cleaved caspase-3 and PARP, supporting its role as a potential anticancer agent.

- In Vivo Studies : In a zebrafish model, the compound was shown to inhibit angiogenesis in a dose-dependent manner, suggesting its utility in targeting tumor vascularization.

- Mechanistic Insights : Molecular docking studies indicated that the compound binds effectively to the ATP-binding site of DRAK2, forming crucial hydrogen bonds with specific amino acid residues, thus confirming its inhibitory action on kinase activity.

Q & A

Basic: How can researchers optimize the synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide?

Methodological Answer:

- Reagent Selection : Use coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the brominated nicotinic acid derivative and the hydroxy-substituted ethylnaphthalene amine. TBTU is preferred for its efficiency in activating carboxylic acids .

- Solvent Choice : Employ polar aprotic solvents such as DMF (dimethylformamide) to enhance solubility and reaction kinetics. DMF also stabilizes intermediates during coupling .

- Temperature Control : Conduct reactions at room temperature or under mild heating (e.g., 40–60°C) to avoid decomposition of heat-sensitive functional groups like the hydroxyethyl moiety.

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Confirm purity via HPLC or TLC .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the bromine atom, naphthalene ring protons, and hydroxyethyl group. Compare chemical shifts with similar nicotinamide derivatives .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm, O-H stretch at ~3200–3500 cm) .

- Crystallography : Perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly the spatial arrangement of the naphthalene and hydroxyethyl groups .

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular formula and isotopic patterns (e.g., /) .

Intermediate: How should researchers assess the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against enzymes or receptors structurally related to nicotinamide derivatives (e.g., sirtuins, PARP inhibitors). Use molecular docking to predict binding affinity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values using fluorometric or colorimetric assays (e.g., NAD-dependent enzyme activity assays) .

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells to assess selectivity .

- Data Validation : Replicate assays in triplicate and use statistical tools (e.g., ANOVA) to confirm significance. Cross-validate with orthogonal methods (e.g., Western blot for target protein modulation) .

Advanced: What mechanistic studies are essential to understand its reactivity in substitution reactions?

Methodological Answer:

- Nucleophilic Substitution : Investigate the bromine atom’s susceptibility to displacement by nucleophiles (e.g., amines, thiols). Vary solvents (e.g., DMSO for polar aprotic conditions) and track reaction progress via -NMR .

- Kinetic Analysis : Perform time-resolved experiments to determine rate constants under different conditions (pH, temperature). Use Eyring plots to elucidate activation parameters .

- Computational Modeling : Apply DFT (Density Functional Theory) to map transition states and identify steric/electronic barriers. Compare with experimental data to refine mechanistic hypotheses .

Advanced: How can researchers resolve contradictions in spectral or biological data?

Methodological Answer:

- Data Triangulation : Cross-reference NMR, IR, and X-ray data to confirm structural assignments. For example, unexpected peaks in NMR may indicate rotamers or impurities .

- Biological Replicates : Address variability in enzyme assays by increasing sample size and using standardized protocols (e.g., fixed cell passage numbers).

- Hypothesis Testing : If biological activity contradicts computational predictions, re-examine assumptions (e.g., protonation states in docking studies) or test alternative targets .

Advanced: What interdisciplinary approaches enhance research on this compound?

Methodological Answer:

- Chemical Biology : Combine synthetic chemistry with proteomics to identify off-target interactions. Use click chemistry to attach affinity tags (e.g., biotin) for pull-down assays .

- Pharmacokinetics : Collaborate with computational chemists to model ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Validate with in vivo studies (e.g., rodent models) .

- Materials Science : Explore applications in drug delivery by conjugating the compound to nanoparticles. Characterize stability and release profiles using dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.